REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C([Si](C1C=CC=CC=1)(C1C=CC=CC=1)[O:24][CH2:25][CH2:26][O:27][CH2:28][CH2:29][O:30][N:31]([CH3:39])[C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])(C)(C)C>C1COCC1>[CH3:39][N:31]([C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])[O:30][CH2:29][CH2:28][O:27][CH2:26][CH2:25][OH:24] |f:0.1|
|
Name
|
|
Quantity
|
6.78 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
O-{2-[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-ethyl}-N-methyl-N-BOC-hydroxylamine
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCCOCCON(C(=O)OC(C)(C)C)C)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated off
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with NH4Cl (saturated) (40 mL), water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated off
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
CUSTOM
|
Details
|
over 20 minutes
|
Duration
|
20 min
|
Name
|
|
Type
|
|
Smiles
|
CN(OCCOCCO)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |